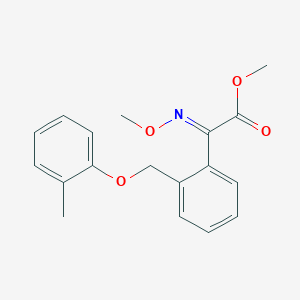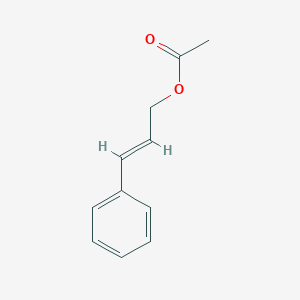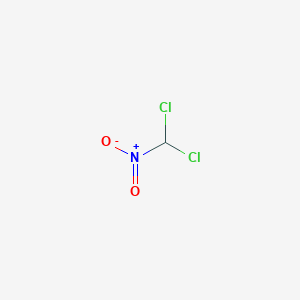
Kresoxim-metilo
Descripción general
Descripción
Kresoxim-methyl is a broad-spectrum strobilurin fungicide extensively used in agriculture to protect crops against a variety of diseases. It has been shown to have physiological effects on plants, such as altering phytohormone levels, delaying leaf senescence, and reducing transpiration in wheat by affecting the hormonal balance and favoring cytokinins over ethylene . Additionally, kresoxim-methyl has been reported to prime plants like Medicago truncatula against abiotic stress factors by modifying reactive oxygen and nitrogen species signaling, which leads to transcriptional and metabolic readjustment .
Synthesis Analysis
The synthesis of kresoxim-methyl derivatives has been explored to enhance its herbicidal activities. A series of (pyridinylphenoxymethylene)phenyl methoxyiminoacetates were synthesized, and their structures were confirmed using NMR and high-resolution mass spectrometry (HRMS). Some of these derivatives showed promising herbicidal activities, indicating potential for the development of new herbicides .
Molecular Structure Analysis
The molecular structure of kresoxim-methyl and its regioisomeric haptens have been studied to understand their immunogenicity. The introduction of a hydrocarbon spacer arm at different positions of the molecule has been shown to affect the immune response, with the (methoxyimino)acetate moiety being identified as the optimum linker position for high-affinity antibody production .
Chemical Reactions Analysis
Kresoxim-methyl acts as an inhibitor of the cytochrome bc1 complex, which can lead to perturbations in cellular redox homeostasis. In mammalian renal cells, exposure to kresoxim-methyl resulted in mitochondrial dysfunction, oxidative stress, and impaired cellular migration, although no evidence of apoptosis was found .
Physical and Chemical Properties Analysis
The physical and chemical properties of kresoxim-methyl have been characterized in various studies. For instance, its dissipation and residual levels in apples under field conditions were determined using HPLC-DAD with the QuEChERS method, showing that the half-life of kresoxim-methyl ranged from 4.58 to 4.77 days . Additionally, sensitive monoclonal antibody-based immunoassays have been developed for the analysis of kresoxim-methyl in food extracts, with limits of detection as low as 0.1 µg/L . The determination of kresoxim-methyl and its thermolabile metabolites in pears has also been achieved using gas chromatography with a pepper leaf matrix as a protectant .
Relevant Case Studies
Several case studies have highlighted the effects of kresoxim-methyl on non-target organisms. For example, developmental toxicity was observed in zebrafish larvae exposed to kresoxim-methyl, affecting multiple pathways including the hypothalamic-pituitary-thyroid/gonadal axis, oxidative stress, and apoptosis . Probabilistic exposure and risk assessment for agricultural applicators using kresoxim-methyl on an apple orchard indicated that the risk of exposure was unlikely to pose a health hazard .
Aplicaciones Científicas De Investigación
Análisis de Disipación y Residuos en Rosa roxburghii y Suelo
Kresoxim-metilo se ha utilizado en la aplicación de Rosa Roxburghii y en el campo del suelo. Un estudio tuvo como objetivo investigar la disipación, los residuos y la evaluación dietética de this compound en estas aplicaciones utilizando cromatografía líquida-espectrometría de masas en tándem (LC-MS/MS) . Los resultados mostraron que this compound en R. roxburghii se extrajo mediante acetonitrilo y se purificó mediante etilen-diamino-N-propilsilano (PSA), mientras que this compound en muestras de suelo se extrajo mediante acetonitrilo y se purificó mediante dispersante de fase sólida de octadecilsililo (C 18) .
Dinámica de Disipación y Evaluación del Riesgo Dietético en Arroz
This compound es un fungicida de amplio espectro y alta eficiencia que se utiliza para el control de enfermedades fúngicas del arroz . El presente estudio empleó el método QuEChERS-GC-MS/MS para el análisis de residuos de this compound en plantas de arroz, arroz integral y cáscaras de arroz . La recuperación promedio de los compuestos objetivo añadidos en las tres matrices estuvo entre el 80,5% y el 99,3%, y la desviación estándar relativa estuvo entre el 2,1% y el 7,1% .
Comportamiento de Adsorción-Desorción y Lixiviación
This compound se utiliza principalmente para el control del oídio y la sarna en manzanas, peras, uvas, fresas y verduras . El comportamiento de adsorción-desorción y lixiviación de this compound en estas aplicaciones es un área de investigación importante .
Determinación de Residuos en Pepino y Suelo
Los residuos de this compound se han estudiado en pepino y suelo . La investigación se centró en la tasa de disipación de los residuos de this compound y el método analítico para su determinación .
Estudios de Mutagénesis
Se han realizado estudios de mutagénesis en this compound, incluidos ensayos de mutación genética en células de mamíferos en cultivo, ensayo in vitro de aberraciones cromosómicas citogenéticas de mamíferos en linfocitos humanos y ensayo in vivo de micronúcleos citogenéticos de mamíferos en ratones<a aria-label="5: " data-citationid
Mecanismo De Acción
Target of Action
Kresoxim-Methyl is a broad-spectrum strobilurin fungicide . Its primary targets are the mitochondria of fungal cells . It acts by inhibiting spore germination , which is crucial for the propagation of fungal diseases.
Mode of Action
Kresoxim-Methyl interacts with its targets by inhibiting mitochondrial respiration . This action prevents the fungus from producing energy, thereby stopping its growth and proliferation. It also inhibits sporulation and mycelial growth on the leaf surface , further limiting the spread of the fungus.
Biochemical Pathways
The action of Kresoxim-Methyl affects several biochemical pathways. It leads to the inhibition of mitochondrial respiration, disrupting the energy production of the fungus . This results in the inhibition of spore germination, sporulation, and mycelial growth . In addition, it has been found that Kresoxim-Methyl can cause alterations in reactive oxygen and nitrogen species signalling, leading to downstream transcriptional and metabolic readjustment .
Pharmacokinetics
The pharmacokinetics of Kresoxim-Methyl involves its dissipation, residues, and dietary assessment. The dissipation dynamics of Kresoxim-Methyl in plants and soil follow first-order kinetics, with a half-life of approximately 4.28 and 4.41 days, respectively . The terminal residual amount of Kresoxim-Methyl in plants and soil samples varies . These factors impact the bioavailability of Kresoxim-Methyl in the environment.
Result of Action
The result of Kresoxim-Methyl’s action is the effective control of fungal diseases on a wide range of crops . It provides good residual activity and hence extended duration of control . It is very effective against powdery mildew for most crops and has a good greening effect .
Action Environment
The action, efficacy, and stability of Kresoxim-Methyl are influenced by environmental factors. For instance, it has been found that Kresoxim-Methyl shows a fast degradation in pH9 solutions but is relatively stable under neutral or acidic environments in the dark . Additionally, the photolytic degradation of Kresoxim-Methyl in natural surface waters has been studied, with findings indicating that photodegradation effectively reduces the ecotoxicity of Kresoxim-Methyl .
Safety and Hazards
Direcciones Futuras
The dissipation dynamics of kresoxim-methyl in Rosa roxburghii and soil followed the first-order kinetics, with the half-life of 4.28 and 4.41 days, respectively . The dietary intake risk assessment indicates that the use of kresoxim-methyl on R. roxburghii at the recommended dosage is safe for consumers . This study provides the theoretical basis for guiding the rational use of kresoxim-methyl in the production of R. roxburghii .
Análisis Bioquímico
Biochemical Properties
The biochemical mode of action of Kresoxim-Methyl is by inhibition of electron transport in the mitochondria of fungal cells . This prevents the formation of ATP, which is necessary for the normal metabolic processes of the fungus .
Cellular Effects
Kresoxim-Methyl’s inhibition of electron transport impacts various types of cells and cellular processes. By preventing the formation of ATP, it disrupts the energy balance within the cell, affecting cell function .
Molecular Mechanism
Kresoxim-Methyl exerts its effects at the molecular level by binding to and inhibiting the electron transport chain in the mitochondria of fungal cells . This inhibition prevents the formation of ATP, disrupting normal metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the dissipation dynamics of Kresoxim-Methyl in Rosa roxburghii and soil follow the first-order kinetics, with the half-life of 4.28 and 4.41 days, respectively . The terminal residual amount of Kresoxim-Methyl in Rosa roxburghii and soil samples was 0.003–1.764 and 0.007–2.091 mg kg −1, respectively .
Metabolic Pathways
Kresoxim-Methyl’s primary metabolic pathway involves its role in inhibiting the electron transport chain in the mitochondria of fungal cells . This disrupts the formation of ATP, a key metabolite in cellular energy processes .
Subcellular Localization
The subcellular localization of Kresoxim-Methyl is primarily in the mitochondria of fungal cells, where it inhibits the electron transport chain
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Kresoxim-Methyl can be achieved through a multi-step process involving several reactions. The key steps involve the condensation of 2,4,6-trimethylacetophenone with malonic acid followed by cyclization and subsequent oxidation to form the final product.", "Starting Materials": [ "2,4,6-trimethylacetophenone", "malonic acid", "sodium ethoxide", "acetic anhydride", "chromium trioxide", "methanol", "water" ], "Reaction": [ "Step 1: Condensation - 2,4,6-trimethylacetophenone is reacted with malonic acid in the presence of sodium ethoxide to form a beta-ketoester intermediate.", "Step 2: Cyclization - The beta-ketoester intermediate is cyclized to form a dihydropyran intermediate in the presence of acetic anhydride.", "Step 3: Oxidation - The dihydropyran intermediate is oxidized with chromium trioxide in methanol to form the final product, Kresoxim-Methyl.", "Step 4: Purification - The crude product is purified by recrystallization from methanol and water to obtain the final pure product." ] } | |
Número CAS |
143390-89-0 |
Fórmula molecular |
C18H19NO4 |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
methyl 2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate |
InChI |
InChI=1S/C18H19NO4/c1-13-8-4-7-11-16(13)23-12-14-9-5-6-10-15(14)17(19-22-3)18(20)21-2/h4-11H,12H2,1-3H3 |
Clave InChI |
ZOTBXTZVPHCKPN-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=CC=C1OCC2=CC=CC=C2/C(=N/OC)/C(=O)OC |
SMILES |
CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)OC |
SMILES canónico |
CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)OC |
Color/Form |
White crystals Colorless |
Densidad |
1.258 kg/l Dark brown solid; odor: moderately sulfurous; pH = 5.8; bulk density = 541 g/l /Cygnus Fungicide/ |
melting_point |
97.2-101.7 °C |
Otros números CAS |
143390-89-0 |
Descripción física |
Colorless odorless solid; [Merck Index] |
Pictogramas |
Health Hazard; Environmental Hazard |
Vida útil |
Not hydrolyzed within 24 hr (pH 7, 20 °C). |
Solubilidad |
All in g/100 ml: n-heptane, 0.17; toluene, 11.1; dichloromethane, 93.9; methanol, 1.49; acetone, 21.7; ethyl acetate, 12.3. In water, 2 mg/l @ 20 °C |
Sinónimos |
BAS 490 F BAS 490F BAS-490 F BAS-490-02F BAS-490F kresoxim methyl ester kresoxim-methyl methyl (E)-methoxyimino(alpha-(o-tolyloxy)-o-tolyl)acetate methyl 2- methoxyimino-2-(2-(o-tolyloxymethyl)phenyl)acetate |
Presión de vapor |
0.00000002 [mmHg] 1.72X10-8 mm Hg @ 20 °C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Kresoxim-methyl acts by inhibiting mitochondrial respiration in fungi. Specifically, it binds to the Qo site of cytochrome b in the electron transport chain, disrupting energy production and ultimately leading to fungal cell death. [, , ]
ANone: Yes, research suggests that kresoxim-methyl can induce physiological changes in plants, including:
* Increased cytokinin levels, potentially contributing to delayed senescence and greener leaf pigmentation. [] [https://www.semanticscholar.org/paper/9cca0fac47c7c65d444b88deb01a22b7ddc27ca5](https://www.semanticscholar.org/paper/9cca0fac47c7c65d444b88deb01a22b7ddc27ca5) * Reduced ethylene formation through inhibition of ACC synthase activity, potentially contributing to delayed senescence and stress tolerance. [] [https://www.semanticscholar.org/paper/9cca0fac47c7c65d444b88deb01a22b7ddc27ca5](https://www.semanticscholar.org/paper/9cca0fac47c7c65d444b88deb01a22b7ddc27ca5)ANone: The molecular formula of kresoxim-methyl is C18H19NO4, and its molecular weight is 313.35 g/mol.
A: While the provided papers do not delve into detailed spectroscopic characterization, several mention using analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with various detectors (ECD, MS/MS) for its identification and quantification. [, , , , , , , ]
A: Kresoxim-methyl exhibits varying stability depending on the matrix and environmental factors. Studies report half-lives ranging from 1.2 to 10.4 days in tobacco leaves and soil under field conditions. [] In a study on citrus fruits, it was found to be easily decomposed with a half-life of less than 30 days. []
A: While the provided research focuses primarily on kresoxim-methyl itself, the papers highlight the importance of the strobilurin scaffold and the Qo binding site for fungicidal activity. [, ] Further research into specific structural modifications and their impact on activity, potency, and selectivity would be valuable.
A: Kresoxim-methyl is available in various formulations, including suspending agents (SC), wettable powders (WP), and water dispersible granules (WG), among others. [, , , , , ]
A: One study highlights the use of a specific average grain diameter (0.8–1.3 microns) in suspending agents and suspoemulsions to significantly improve the physical storage stability and efficacy of kresoxim-methyl. [] Further research into formulation optimization could lead to improved product performance.
A: Kresoxim-methyl can persist in the environment, and its residues have been detected in soil and water systems. [, , , ] Researchers are investigating its ecotoxicological effects on various organisms, including fish and aquatic invertebrates. [] Mitigation strategies could include optimizing application methods, exploring biodegradable formulations, and monitoring environmental levels.
A: Research demonstrates kresoxim-methyl's broad-spectrum activity against various fungal pathogens, including Venturia inaequalis (apple scab), Botrytis cinerea (grey mould), Penicillium spp. (blue and green molds), and Erysiphe cichoracearum (powdery mildew). [, , , , , , , , , , , , , ]
ANone: Researchers utilize various methods to evaluate kresoxim-methyl efficacy, including:
* *In vitro* assays: Assessing mycelial growth inhibition, conidial germination inhibition, and synergistic interactions with other compounds. [, , , , , , , ]* *In vivo* experiments: Evaluating disease control efficacy in plants under controlled and field conditions. [, , , , , , , , , , , , ]A: Yes, several studies report the emergence of kresoxim-methyl resistance in various fungal pathogens, including Venturia inaequalis, Botrytis cinerea, and Colletotrichum gloeosporioides. [, , , , , , ]
A: The primary mechanism of resistance involves mutations in the cytochrome b gene, specifically at the Qo binding site, which reduce kresoxim-methyl's binding affinity. [, , , ] Additionally, some studies suggest the involvement of alternative respiratory pathways in conferring resistance. [, , ]
A: Cross-resistance has been observed between kresoxim-methyl and other strobilurin fungicides due to their shared target site. [, , , ] Studies also suggest potential cross-resistance with other fungicide classes, such as benzimidazoles and triazoles, but this requires further investigation. [, ]
ANone: Commonly used techniques include:
* Gas Chromatography (GC): Coupled with electron capture detectors (ECD) or nitrogen-phosphorus detectors (NPD) for residue analysis in various matrices. [, , , ]* High-Performance Liquid Chromatography (HPLC): Coupled with UV detectors or tandem mass spectrometry (MS/MS) for sensitive and selective quantification. [, , , , ]A: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, combined with GC or HPLC, has emerged as a widely adopted approach for extracting and analyzing kresoxim-methyl residues in various matrices, including fruits, vegetables, and soil. [, , , , ]
ANone: Yes, researchers are exploring various alternative fungicides and control strategies, including:
* Other fungicide classes: DMIs (demethylation inhibitors) like difenoconazole, propiconazole, tebuconazole, and triflumizole, as well as succinate dehydrogenase inhibitors (SDHIs) like boscalid. [, , , , , , ]* Integrated Pest Management (IPM): Combining cultural practices, resistant cultivars, and alternative control methods to minimize reliance on single fungicides. [] [https://www.semanticscholar.org/paper/0c5267298c38ba61d974143085f5db1ce15f8627](https://www.semanticscholar.org/paper/0c5267298c38ba61d974143085f5db1ce15f8627)Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)
![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)










![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B120544.png)
